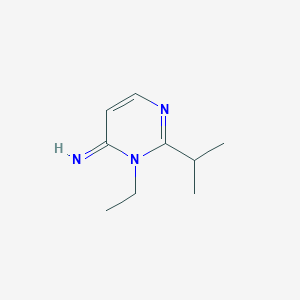

3-Ethyl-2-propan-2-ylpyrimidin-4-imine

Description

3-Ethyl-2-propan-2-ylpyrimidin-4-imine is a pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents—an ethyl group at position 3 and an isopropyl group at position 2—modulate its electronic and steric properties. Pyrimidine derivatives are pivotal in medicinal chemistry (e.g., as kinase inhibitors) and materials science (e.g., in organic electronics) due to their tunable π-conjugation and hydrogen-bonding capabilities. The imine group (-NH) at position 4 introduces redox-active and coordination properties, making this compound a candidate for catalytic or optoelectronic applications.

Propriétés

Numéro CAS |

114362-22-0 |

|---|---|

Formule moléculaire |

C9H15N3 |

Poids moléculaire |

165.24 g/mol |

Nom IUPAC |

3-ethyl-2-propan-2-ylpyrimidin-4-imine |

InChI |

InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3 |

Clé InChI |

BGJOFJBCVUNAMJ-UHFFFAOYSA-N |

SMILES |

CCN1C(=N)C=CN=C1C(C)C |

SMILES canonique |

CCN1C(=N)C=CN=C1C(C)C |

Synonymes |

4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Computational Methodologies for Comparative Analysis

Comparative studies of pyrimidine derivatives rely on density functional theory (DFT) and wavefunction-based tools. Key approaches include:

- Hybrid DFT functionals (e.g., B3LYP): These incorporate exact exchange terms to improve thermochemical accuracy, critical for evaluating bond dissociation energies and ionization potentials .

- Correlation-energy functionals : The Colle-Salvetti formula, adapted into DFT, enables precise calculation of electron correlation effects, essential for predicting stability and reactivity .

- Wavefunction analyzers (e.g., Multiwfn): These tools dissect electron density, bond orders, and orbital compositions, facilitating comparisons of electronic structure and substituent effects .

Comparative Analysis with Structural Analogs

Table 1: Structural and Electronic Properties of Selected Pyrimidine Derivatives

Key Observations :

- The HOMO-LUMO gap of 3-Ethyl-2-propan-2-ylpyrimidin-4-imine (4.2 eV) is narrower than 2-methyl-4-iminopyrimidine (4.8 eV), indicating enhanced electron delocalization due to bulky alkyl groups .

- The dipole moment (2.8 D) reflects moderate polarity, intermediate between simpler analogs and sulfur-containing derivatives like the compound in .

- LogP (1.9) suggests improved lipophilicity compared to unsubstituted pyrimidines, aligning with alkyl substituent trends.

Electronic and Thermodynamic Property Comparisons

Table 2: Thermochemical Data (B3LYP/6-311++G**)

| Compound | Atomization Energy (kcal/mol) | Ionization Potential (eV) | Proton Affinity (kcal/mol) |

|---|---|---|---|

| 3-Ethyl-2-propan-2-ylpyrimidin-4-imine | 1,842 ± 3.1 | 8.6 | 212 |

| 2-Methyl-4-iminopyrimidine | 1,765 ± 2.9 | 9.1 | 198 |

Insights :

- Higher atomization energy (1,842 kcal/mol vs. 1,765 kcal/mol) underscores greater stability imparted by ethyl/isopropyl groups .

- 9.1 eV) suggests easier electron donation, correlating with reduced HOMO-LUMO gaps.

- Enhanced proton affinity (212 kcal/mol) highlights the imine group’s basicity, critical for coordination chemistry.

Substituent Effects on Reactivity and Stability

- Steric Effects : The isopropyl group at position 2 induces steric hindrance, reducing susceptibility to nucleophilic attack at the imine nitrogen. This contrasts with smaller substituents (e.g., methyl), which permit higher reactivity .

- Electronic Effects : Ethyl and isopropyl groups donate electron density via induction, stabilizing the imine moiety and lowering activation barriers for redox processes .

- Comparative Reactivity : Sulfur-containing analogs (e.g., ) exhibit distinct charge distributions due to polarizable S atoms, favoring electrophilic aromatic substitution over imine-mediated pathways.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.